molecular formula C18H27NO3S B2438875 Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate CAS No. 148204-54-0

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate

Cat. No.: B2438875
CAS No.: 148204-54-0
M. Wt: 337.48
InChI Key: WSRVCMAZZGZARR-UHFFFAOYSA-N
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Description

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a carbamate group, a thioamide linkage, and a phenolic moiety substituted with tert-butyl groups. These structural elements contribute to its stability and reactivity, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate typically involves the following steps:

    Formation of the Phenolic Intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is synthesized through the alkylation of hydroquinone with tert-butyl bromide in the presence of a base such as potassium carbonate.

    Thioamide Formation: The phenolic intermediate is then reacted with thioamide reagents, such as thiourea, under acidic conditions to form the thioamide linkage.

    Carbamate Formation: The final step involves the reaction of the thioamide intermediate with ethyl chloroformate in the presence of a base like triethylamine to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The thioamide linkage can be reduced to form corresponding amines.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.

    Biology: Investigated for its antioxidant properties due to the phenolic group.

    Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in materials science for enhancing the stability and performance of polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can scavenge free radicals, providing antioxidant effects. The thioamide linkage can interact with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Butylated Hydroxytoluene (BHT): A phenolic antioxidant with similar tert-butyl substitutions.

    Ethyl N-(4-hydroxyphenyl)carbamate: A simpler carbamate derivative with a phenolic group.

Uniqueness

Ethyl N-(3,5-di-tert-butyl-4-hydroxybenzenecarbothioyl)carbamate is unique due to its combined structural features of a phenolic group, thioamide linkage, and carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl N-(3,5-ditert-butyl-4-hydroxybenzenecarbothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S/c1-8-22-16(21)19-15(23)11-9-12(17(2,3)4)14(20)13(10-11)18(5,6)7/h9-10,20H,8H2,1-7H3,(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRVCMAZZGZARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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